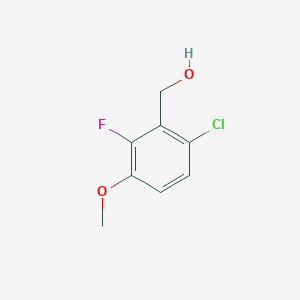

6-Chloro-2-fluoro-3-methoxybenzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-2-fluoro-3-methoxybenzyl alcohol is a chemical compound with the molecular formula C8H8ClFO2 . It has a molecular weight of 190.6 . The IUPAC name for this compound is (6-chloro-2-fluoro-3-methoxyphenyl)methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chloro, fluoro, and methoxy groups on the benzyl alcohol backbone.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Antioxidant Activity in Human Hepatocytes

Research involving a phenolic antioxidant, 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), derived from the Pacific oyster, demonstrated significant antioxidant activity in cultured human hepatocyte-derived cells. This compound showed stronger inhibition of cell-based oxidation than other antioxidants, indicating potential for the prevention and treatment of liver diseases involving oxidative stress processes (Watanabe et al., 2012).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, to their corresponding aldehydes on a TiO2 photocatalyst under an O2 atmosphere has been reported. This process is efficient under both UV and visible light, suggesting applications in green chemistry for the selective oxidation of similar compounds (Higashimoto et al., 2009).

Deprotection Methods

Studies on the deprotection of methoxybenzyl protecting groups, such as those related to 6-Chloro-2-fluoro-3-methoxybenzyl alcohol, have shown efficient methods using DDQ in neutral conditions. This work is crucial for synthetic chemistry, providing pathways for the selective removal of protecting groups without affecting other functional groups or the backbone of the molecule (Oikawa et al., 1982).

Lignin Modification and Antioxidant Properties

An investigation into the acid treatment of Kraft lignin and vanillyl alcohol (a model compound similar in structure to this compound) revealed changes in the aliphatic hydroxyl content and molar masses, influencing the antioxidant properties in polypropylene. This suggests potential applications in materials science, particularly in enhancing the antioxidant capacity of polymers (Pouteau et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P305) .

Propriétés

IUPAC Name |

(6-chloro-2-fluoro-3-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTGASKCWTWLBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2739298.png)

![5-bromo-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2739299.png)

![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2739303.png)

![N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/no-structure.png)

![1-(4-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2739306.png)

![1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one](/img/structure/B2739308.png)

![3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione](/img/structure/B2739310.png)

![[Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate](/img/structure/B2739312.png)

![Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2739313.png)

![methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2739314.png)

![2-({2-[methyl(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)amino]-2-oxoethyl}thio)pyridinium-1-olate](/img/structure/B2739316.png)

![2-(m-tolylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2739317.png)

![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2739319.png)